1,1-Dibromooctane

Catalog No.
S8777665
CAS No.
62168-26-7
M.F
C8H16Br2
M. Wt
272.02 g/mol
Availability
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1,1-Dibromooctane

CAS Number

62168-26-7

Product Name

1,1-Dibromooctane

IUPAC Name

1,1-dibromooctane

Molecular Formula

C8H16Br2

Molecular Weight

272.02 g/mol

InChI

InChI=1S/C8H16Br2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3

InChI Key

STBMZSJLFYGOJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(Br)Br

1,1-Dibromooctane is an organic compound with the molecular formula C8H16Br2C_8H_{16}Br_2 and a molecular weight of 272.02 g/mol. It is a colorless to pale yellow liquid that is insoluble in water but has some solubility in organic solvents like chloroform and hexanes. This compound belongs to the class of dibromoalkanes, characterized by the presence of two bromine atoms attached to an octane backbone. The compound's structure is significant for its potential applications in various

Typical of alkyl halides:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under certain conditions, 1,1-dibromooctane can undergo elimination reactions to form alkenes. This is often facilitated by strong bases.
  • Cross-Coupling Reactions: It can be involved in cross-coupling reactions such as the Stille reaction, where it reacts with organometallic reagents to form more complex organic molecules .

1,1-Dibromooctane can be synthesized through several methods:

  • Bromination of Octane: Direct bromination of octane using bromine under controlled conditions can yield 1,1-dibromooctane.
  • Hydrobromination of Alkenes: The addition of hydrogen bromide to suitable octene derivatives can also produce dibrominated products.
  • Gas-phase Bromination: A method involving the gas-phase reaction of octane with bromine under specific conditions has been reported .

The applications of 1,1-dibromooctane include:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for creating various derivatives and complex molecules.
  • Additives in Material Science: It is used as an additive in the preparation of organic photovoltaics and other polymeric materials .
  • Chemical Reagents: It acts as a reagent in various

Several compounds share structural similarities with 1,1-dibromooctane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-BromooctaneC8H17BrC_8H_{17}BrContains one bromine atom; simpler structure.
1,2-DibromooctaneC8H16Br2C_8H_{16}Br_2Bromines on adjacent carbons; different reactivity profile.
1,8-DibromooctaneC8H16Br2C_8H_{16}Br_2Bromines on terminal carbons; used in polymer applications.

Uniqueness

1,1-Dibromooctane is unique due to its position-specific bromination at the first carbon atom, which influences its reactivity and application potential compared to other dibromo derivatives. Its role as an intermediate in organic synthesis further distinguishes it from simpler halogenated compounds.

Molecular Architecture and Bonding Configuration

IUPAC Nomenclature and Systematic Identification

The IUPAC name 1,1-dibromooctane derives from its linear octane backbone (C8H16) substituted with two bromine atoms at the first carbon. Its molecular formula is C8H16Br2, and it has a molecular weight of 272.02 g/mol. The systematic numbering ensures that the bromine atoms receive the lowest possible locants, resulting in the "1,1-" prefix. The structure can be represented as:

$$ \text{Br}2\text{C-CH}2\text{-(CH}2\text{)}6\text{-CH}_3 $$

This geminal arrangement contrasts with vicinal dibromides (e.g., 1,2-dibromooctane), where halogen atoms occupy adjacent carbons. The absence of stereogenic centers in 1,1-dibromooctane precludes stereoisomerism, simplifying its structural analysis compared to vicinal analogs.

Stereochemical Considerations in Vicinal Dibromoalkanes

While 1,1-dibromooctane lacks stereoisomerism, vicinal dibromoalkanes (e.g., 1,2-dibromooctane) exhibit anti and gauche conformations due to restricted rotation around the C–C bond. For example, 1,8-dibromooctane demonstrates conformational flexibility in urea inclusion compounds, where guest exchange processes induce gauche conformations at boundary regions. Such dynamics are absent in 1,1-dibromooctane due to its rigid geminal structure.

Comparative Analysis of Structural Isomers

Positional Isomerism: 1,1- vs. 1,8-Dibromooctane

Positional isomers of dibromooctane differ markedly in physical and chemical properties:

Property1,1-Dibromooctane1,8-Dibromooctane
Molecular FormulaC8H16Br2C8H16Br2
Boiling Point~250°C (estimated)~290°C (estimated)
Conformational FlexibilityLow (geminal Br)High (terminal Br)
ReactivityForms terminal alkynesForms internal alkynes

1,8-Dibromooctane’s elongated structure permits greater conformational mobility, as observed in Raman studies where guest molecules in urea inclusion compounds adopt gauche configurations during transport. In contrast, 1,1-dibromooctane’s compact structure favors elimination reactions to form terminal alkynes.

Conformational Analysis in Solution Phase

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct splitting patterns for 1,1-dibromooctane. The terminal CH2Br2 group produces a singlet in 1H NMR due to equivalent protons, whereas vicinal analogs exhibit complex splitting from neighboring non-equivalent protons. For example, 1,1-dibromoethane’s 1H NMR spectrum shows a singlet at δ 3.3 ppm for the CH2Br2 group, a pattern extrapolatable to 1,1-dibromooctane.

XLogP3

5.3

Exact Mass

271.95983 g/mol

Monoisotopic Mass

269.96188 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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